2,5-Dipropoxyterephthalohydrazide
Overview
Description
2,5-Dipropoxyterephthalohydrazide is an organic compound with the chemical formula C14H22N4O4 and a molecular weight of 310.35 g/mol . It is a dipropoxybenzene building block capped with two hydrazides at the para-position . This compound is commonly used in the synthesis of covalent organic frameworks (COFs) and has applications in batteries and supercapacitors .
Preparation Methods
2,5-Dipropoxyterephthalohydrazide can be synthesized through the reaction of 2,5-dipropoxyterephthaloyl chloride with hydrazine . The reaction typically involves the use of an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) and is carried out under controlled temperature and pressure conditions . The product is then purified through recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
2,5-Dipropoxyterephthalohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the hydrazide functional groups.
Common reagents used in these reactions include triformylbenzene, triformylphenylbenzene, and triformylphloroglucinol . Major products formed from these reactions include hydrazone-linked COFs and β-keto-enamine 2D-COFs .
Scientific Research Applications
2,5-Dipropoxyterephthalohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dipropoxyterephthalohydrazide primarily involves its ability to form stable hydrazone linkages with aldehydes and ketones . This property is exploited in the synthesis of COFs, where the compound reacts with triformylphloroglucinol to form β-keto-enamine 2D-COFs through an irreversible tautomerization from the enol form to the keto form . These COFs are then used in various applications, including as cathodes in Li-CO2 batteries .
Comparison with Similar Compounds
2,5-Dipropoxyterephthalohydrazide can be compared with other similar compounds such as:
2,5-Dimethoxyterephthalohydrazide: Similar in structure but with methoxy groups instead of propoxy groups.
2,5-Diethoxyterephthalohydrazide: Similar in structure but with ethoxy groups instead of propoxy groups.
2,5-Dibutoxyterephthalohydrazide: Similar in structure but with butoxy groups instead of propoxy groups.
The uniqueness of this compound lies in its specific propoxy groups, which may impart different solubility and reactivity properties compared to its analogs .
Properties
IUPAC Name |
2,5-dipropoxybenzene-1,4-dicarbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-3-5-21-11-7-10(14(20)18-16)12(22-6-4-2)8-9(11)13(19)17-15/h7-8H,3-6,15-16H2,1-2H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCJOWBWLAYYQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1C(=O)NN)OCCC)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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